Benzoic acid, 2,2'-azobis-
Overview
Description
Benzoic acid, 2,2’-azobis- is a compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond. This compound is known for its role as an initiator in radical polymerization reactions, making it valuable in the production of various polymers and copolymers. Its structure consists of a benzoic acid moiety linked to an azo group, which is responsible for its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,2’-azobis- typically involves the reaction of benzoic acid derivatives with azo compounds. One common method is the reaction of benzoic acid with 2,2’-azobis(2,4-dimethylvaleronitrile) in the presence of a base such as sodium bicarbonate . This reaction is carried out under controlled conditions to ensure the formation of the desired azo compound.
Industrial Production Methods
In industrial settings, the production of benzoic acid, 2,2’-azobis- often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,2’-azobis- undergoes various chemical reactions, primarily involving radical mechanisms. These reactions include:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The benzoic acid moiety can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial in determining the outcome and efficiency of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can lead to the formation of benzoquinone derivatives, while reduction typically yields amines. Substitution reactions can introduce a wide range of functional groups, resulting in diverse benzoic acid derivatives .
Scientific Research Applications
Benzoic acid, 2,2’-azobis- has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the synthesis of various polymers and copolymers.
Biology: The compound is employed in studies involving radical-induced reactions, providing insights into biological processes and mechanisms.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drug delivery systems and controlled-release formulations.
Mechanism of Action
The mechanism of action of benzoic acid, 2,2’-azobis- involves the generation of free radicals through the homolytic cleavage of the azo bond. This process is typically initiated by heat or light, leading to the formation of nitrogen gas and two radical species. These radicals can then initiate polymerization reactions or participate in other radical-induced processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzoic acid, 2,2’-azobis- include:
Azobisisobutyronitrile (AIBN): A widely used radical initiator in polymerization reactions.
2,2’-Azobis(2-methylbutyronitrile): Another azo compound with similar radical-initiating properties.
1,1’-Azobis(cyclohexanecarbonitrile): Known for its use in radical polymerizations in organic solvents.
Uniqueness
What sets benzoic acid, 2,2’-azobis- apart from these similar compounds is its specific structure, which combines the properties of benzoic acid with the radical-initiating capabilities of azo compounds. This unique combination makes it particularly valuable in applications where both functionalities are required, such as in the synthesis of specialized polymers and in certain biological studies .
Properties
IUPAC Name |
2-[(2-carboxyphenyl)diazenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-13(18)9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14(19)20/h1-8H,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGKXQSCDZDEFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466617 | |
Record name | Benzoic acid, 2,2'-azobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635-54-1 | |
Record name | Benzoic acid, 2,2'-azobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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